An In-Depth Technical Guide to 3,3-Difluorocyclobutanecarbonitrile (CAS Number 86770-80-1)
An In-Depth Technical Guide to 3,3-Difluorocyclobutanecarbonitrile (CAS Number 86770-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluorocyclobutanecarbonitrile, with CAS number 86770-80-1, is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group on the cyclobutane ring offers a strategic approach to modulate the physicochemical properties of lead compounds. This difluoro moiety can act as a bioisosteric replacement for a carbonyl group, enhancing metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,3-Difluorocyclobutanecarbonitrile, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Safety Information
3,3-Difluorocyclobutanecarbonitrile is a nitrile compound featuring a cyclobutane ring substituted with two fluorine atoms at the 3-position.
| Property | Value | Source |
| CAS Number | 86770-80-1 | [1][2] |
| Molecular Formula | C₅H₅F₂N | [1][2][3] |
| Molecular Weight | 117.10 g/mol | [1][2][3] |
| Synonyms | 3,3-Difluorocyclobutane-1-carbonitrile | [3] |
Safety and Handling: 3,3-Difluorocyclobutanecarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of exposure, it is crucial to seek fresh air, rinse the affected skin or eyes with plenty of water, and consult a physician.
Synthesis and Experimental Protocols
Synthetic Workflow for the 3,3-Difluorocyclobutane Moiety:
Caption: Synthetic pathway to 3,3-difluorocyclobutane derivatives.
Experimental Protocol for a Related Synthesis: 3,3-Difluorocyclobutylamine Hydrochloride [4]
This patented process provides a detailed methodology for the synthesis of a key derivative, which can be adapted for the synthesis of other 3,3-difluorocyclobutane compounds.
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Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
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To a solution of 3-oxocyclobutanecarboxylic acid (150 g, 1.3 mol) in methanol (1.5 L), thionyl chloride (103 mL, 1.43 mol) is added under stirring.
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The mixture is heated to 65°C and stirred for 5 hours.
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The reaction mixture is then cooled and concentrated under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.
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Step 2: Fluorination
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The methyl 3-oxocyclobutanecarboxylate (150 g, 1.2 mol) is dissolved in dichloromethane (690 mL) in a reaction flask and cooled to 0°C.
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A deoxofluorinating agent is then added to introduce the gem-difluoro group, yielding methyl 3,3-difluorocyclobutanecarboxylate.
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Step 3: Formation of Hydroxamate
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The resulting fluoro compound is reacted with hydroxylamine in a suitable solvent (e.g., methanol, ethanol, isopropanol, or tetrahydrofuran) at a temperature between 0-40°C. The molar ratio of the fluoro compound to hydroxylamine is typically between 1:1 and 1:2. This step yields 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide.
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Step 4: Rearrangement and Salt Formation
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The hydroxamate intermediate undergoes a rearrangement reaction in the presence of a sulfonyl chloride (e.g., methanesulfonyl chloride) and a base (e.g., sodium carbonate) to form 3,3-difluorocyclobutylamine.
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Finally, the amine is treated with hydrochloric acid in a suitable solvent to precipitate 3,3-difluorocyclobutylamine hydrochloride.
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Spectroscopic Data (Predicted)
While experimental spectra for 3,3-Difluorocyclobutanecarbonitrile are not widely published, the following tables provide predicted data based on the analysis of analogous fluorinated compounds.[5]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.5 | Multiplet | 1H | CH-CN |
| ~ 2.8 - 3.1 | Multiplet | 4H | CH₂ adjacent to CF₂ and CH-CN |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~ 118 - 122 | Triplet | C F₂ |
| ~ 115 - 119 | Singlet | C N |
| ~ 35 - 45 | Triplet | C H₂ |
| ~ 15 - 25 | Singlet | C H-CN |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2240 - 2260 | C≡N stretch |
| ~ 2850 - 3000 | C-H stretch |
| ~ 1000 - 1200 | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| 117.04 | [M]⁺ |
| 98.04 | [M - F]⁺ |
| 90.03 | [M - HCN]⁺ |
Applications in Drug Development
The 3,3-difluorocyclobutane motif is an increasingly important structural element in modern medicinal chemistry. The gem-difluoromethylene group is a lipophilic bioisostere of a carbonyl group, which can lead to improved metabolic stability and enhanced binding affinity to biological targets.
Logical Flow of Application in Drug Discovery:
Caption: Role of 3,3-Difluorocyclobutanecarbonitrile in drug discovery.
While specific examples of marketed drugs synthesized directly from 3,3-Difluorocyclobutanecarbonitrile are not yet prominent, the related amine derivative, 3,3-difluorocyclobutylamine, is a known building block for inhibitors of enzymes such as isocitrate dehydrogenase 1 (IDH1) and mitogen-activated protein kinase 1 (MAPK1).[4] These enzymes are implicated in various diseases, including cancer. The incorporation of the 3,3-difluorocyclobutane group can be a key factor in achieving the desired pharmacological profile of these inhibitors.
Conclusion
3,3-Difluorocyclobutanecarbonitrile is a specialized chemical intermediate with significant potential for the synthesis of novel drug candidates. Its utility lies in the introduction of the gem-difluorocyclobutane moiety, which can confer advantageous properties to bioactive molecules. This technical guide has summarized the available information on its properties, synthesis, and applications, providing a valuable resource for researchers and professionals in the field of drug development. Further exploration of this building block is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. store.p212121.com [store.p212121.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 86770-80-1 | 3,3-Difluorocyclobutanecarbonitrile - D6209 - Alachem Co., Ltd. [alachem.co.jp]
- 4. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]




